molecular formula C17H14BrN3O B3456836 N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No. B3456836
M. Wt: 356.2 g/mol
InChI Key: VBGUYFGWAZWEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide, also known as BPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPPA belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition by N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide leads to the reduction of inflammation. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation by N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide leads to the improvement of insulin sensitivity and the reduction of lipid accumulation.
Biochemical and Physiological Effects:
N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has also been shown to reduce pain and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to improve insulin sensitivity and reduce lipid accumulation in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide in lab experiments is its high potency and selectivity for COX-2 and PPARγ. This allows for the study of specific pathways involved in inflammation, glucose and lipid metabolism, and neurodegenerative diseases. However, one limitation of using N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for the study of N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide. One direction is the further investigation of its potential therapeutic properties in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use in the treatment of obesity and type 2 diabetes. Additionally, the development of more water-soluble derivatives of N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide may improve its effectiveness and ease of administration in lab experiments.

Scientific Research Applications

N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. N-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[5-(3-bromophenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-12(22)19-17-11-16(13-6-5-7-14(18)10-13)20-21(17)15-8-3-2-4-9-15/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUYFGWAZWEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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